molecular formula C19H26N2O6S B13819836 tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate

tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate

Cat. No.: B13819836
M. Wt: 410.5 g/mol
InChI Key: OAJFKXIIEODNGZ-INIZCTEOSA-N
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Description

Tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate is a complex organic compound that features a tert-butyl ester group, a methoxy group, and a thiadiazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form the tert-butyl ester . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as tert-butyl hydroperoxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyl esters and thiadiazepine derivatives, such as:

Uniqueness

The uniqueness of tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H26N2O6S

Molecular Weight

410.5 g/mol

IUPAC Name

tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate

InChI

InChI=1S/C19H26N2O6S/c1-19(2,3)27-18(23)21-13-9-8-12-20(28(21,24)25)16(17(22)26-4)14-15-10-6-5-7-11-15/h5-11,16H,12-14H2,1-4H3/t16-/m0/s1

InChI Key

OAJFKXIIEODNGZ-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC=CCN(S1(=O)=O)[C@@H](CC2=CC=CC=C2)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CCN(S1(=O)=O)C(CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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